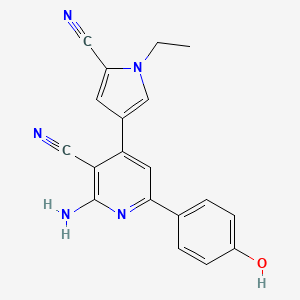![molecular formula C19H21N5O2 B6004783 N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide](/img/structure/B6004783.png)
N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide, also known as JNJ-64619178, is a novel small molecule inhibitor that has shown promising results in preclinical studies as a potential treatment for cancer.
Wirkmechanismus
N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide is a selective inhibitor of the bromodomain and extra-terminal domain (BET) family of proteins, which play a critical role in the regulation of gene expression. BET proteins are involved in the transcription of oncogenes, which are often overexpressed in cancer cells. By inhibiting BET proteins, N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide can suppress the expression of these oncogenes and induce cell death in cancer cells.
Biochemical and Physiological Effects:
N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth in preclinical models. It has also been shown to reduce the levels of inflammatory cytokines, which are often elevated in cancer patients. N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide has minimal toxicity to normal cells, which makes it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide is its potent antitumor activity in preclinical models of cancer. It has also been shown to enhance the efficacy of other anticancer agents, which could potentially lead to more effective combination therapies. However, one limitation of N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide research. One direction is to investigate its efficacy in clinical trials as a single agent or in combination with other anticancer agents. Another direction is to optimize its pharmacokinetic properties to improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide and identify potential biomarkers for patient selection.
Synthesemethoden
The synthesis of N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide involves a multistep process starting from commercially available starting materials. The key steps include the formation of an indazole ring, the introduction of a piperidine ring, and the attachment of a pyridine ring. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide has been extensively studied in preclinical models of cancer, including breast, lung, and prostate cancer. It has shown potent antitumor activity in vitro and in vivo, with minimal toxicity to normal cells. N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide has also been shown to enhance the efficacy of other anticancer agents, such as paclitaxel and doxorubicin.
Eigenschaften
IUPAC Name |
N-[[2-(3-hydroxypiperidin-1-yl)pyridin-3-yl]methyl]-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c25-14-6-4-10-24(12-14)18-13(5-3-9-20-18)11-21-19(26)17-15-7-1-2-8-16(15)22-23-17/h1-3,5,7-9,14,25H,4,6,10-12H2,(H,21,26)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AETGRDOYGGRGHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=CC=N2)CNC(=O)C3=NNC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[2-(3-hydroxypiperidin-1-yl)pyridin-3-yl]methyl]-1H-indazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-(2-methoxyphenyl)propanamide](/img/structure/B6004716.png)
![N-(3-fluorobenzyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B6004725.png)
![3-[(2-chlorobenzoyl)amino]phenyl (3,4-dimethylphenoxy)acetate](/img/structure/B6004734.png)
![N-(4-chlorobenzyl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6004744.png)
![methyl 2-({[(3,4-dimethylphenyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6004747.png)
![methyl 5-{[(2-methoxyphenyl)amino]methylene}-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B6004754.png)
![N,N-dimethyl-6-[2-(2-pyridinyl)-1-pyrrolidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6004764.png)
![N-[3-(4-morpholinyl)propyl]-1,2-benzisothiazol-3-amine 1,1-dioxide](/img/structure/B6004767.png)
![4-(aminosulfonyl)-N-[1-methyl-2-(2-thienyl)ethyl]benzamide](/img/structure/B6004772.png)
![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-methoxyacetamide](/img/structure/B6004778.png)
![N-{1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]propyl}aniline](/img/structure/B6004790.png)
![2-({4-[benzyl(2-phenylethyl)amino]-1-piperidinyl}methyl)-4-bromophenol ethanedioate (salt)](/img/structure/B6004795.png)
![1-[5-({[3-(dimethylamino)-2,2-dimethylpropyl]amino}methyl)-2-methoxyphenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B6004803.png)